molecular formula C13H11N3O B1337584 3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine CAS No. 58589-69-8

3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine

Cat. No.: B1337584
CAS No.: 58589-69-8
M. Wt: 225.25 g/mol
InChI Key: QLWCNJZKCFQJKN-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine typically involves the condensation of furan-2-carbaldehyde with phenylhydrazine, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable resources, can be considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of a nitro group can yield an amine derivative .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine exhibits significant antimicrobial properties against a variety of bacterial and fungal strains. Studies have shown that this compound can inhibit the growth of pathogens, suggesting its potential as a therapeutic agent in treating infections. However, further investigations are necessary to fully understand its efficacy and establish clinical applications .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes, particularly kinases involved in critical cellular processes. This characteristic positions it as a promising lead compound for drug development targeting diseases linked to abnormal kinase activity, such as cancer and inflammatory disorders .

Material Science

The unique structure of this compound allows for potential applications in material science. Its electronic properties may facilitate the development of new functional materials with specific characteristics suitable for various applications, including sensors and organic electronics. However, more research is needed to explore these possibilities fully .

Structure and Properties

The compound features a pyrazole ring substituted with both furan and phenyl groups, which enhances its reactivity and biological activity compared to other pyrazole derivatives. The presence of these groups contributes to distinctive electronic properties that allow for specific interactions with biological targets .

Case Studies and Research Findings

Several studies have documented the synthesis methods and biological activities of this compound:

A notable study published in Chinese Chemical Letters explored the synthesis and biological activity of novel derivatives of N-(3-furan-2-yl-1-pheny1H-pyrazol) amides, demonstrating their potential as effective antimicrobial agents . Such findings underscore the importance of exploring derivative compounds to enhance biological activity.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Furan-2-yl)-1-phenyl-1h-pyrazol-5-amine is unique due to its combination of furan and pyrazole rings, which confer distinct chemical and biological properties. Its potential as an antimicrobial and anticancer agent sets it apart from other similar compounds .

Biological Activity

3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a furan ring fused with a pyrazole moiety and a phenyl group, which contribute to its unique chemical reactivity and biological activity. The structural formula can be represented as follows:

C13H11N3O\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics. The mechanism of action appears to involve the inhibition of bacterial enzymes and disruption of cell membrane integrity.

Anticancer Properties

The compound has also been evaluated for its anticancer potential . Studies focusing on different cancer cell lines, including lung carcinoma (A549) and breast cancer (MCF-7), have demonstrated cytotoxic effects. Notably, the compound showed an IC50 value of 26 µM against A549 cells, indicating significant growth inhibition .

Cell LineIC50 (µM)Reference
A54926
MCF-73.79
HepG217.82

While specific mechanisms for this compound are still under investigation, preliminary data suggest that it may interact with various molecular targets involved in cell proliferation and apoptosis. The compound's ability to inhibit specific kinases associated with cancer progression has been noted, which could explain its anticancer effects .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of 1-phenyl-1H-pyrazol-5-one with furan derivatives in the presence of acid catalysts. This synthetic versatility allows for modifications that could enhance its biological activity or selectivity.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Studies : A study demonstrated that derivatives of this compound exhibited broad-spectrum antimicrobial activity against both bacterial and fungal strains, suggesting its utility in treating infections.
  • Anticancer Evaluations : In vitro assays showed promising results with significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this structure exhibited lower IC50 values compared to conventional chemotherapeutics like doxorubicin .

Q & A

Q. Basic: What are the most effective synthetic routes for 3-(Furan-2-yl)-1-phenyl-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step protocols starting with condensation reactions. For example, analogous pyrazole derivatives are synthesized via cyclization of hydrazides or ketones with phenylhydrazine derivatives under acidic or thermal conditions . Key steps include:

  • Core formation : Condensation of a furan-substituted diketone with phenylhydrazine to form the pyrazole ring.
  • Substituent introduction : Selective functionalization at positions 1 (phenyl) and 3 (furan-2-yl) using Suzuki coupling or nucleophilic aromatic substitution .
  • Amine protection : Use of Boc or Fmoc groups to prevent side reactions during synthesis .
    Critical factors : Temperature control (80–120°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., POCl₃ for cyclization) significantly impact yield and purity .

Q. Basic: Which spectroscopic methods are critical for characterizing this compound, and what key spectral features confirm its structure?

Answer:

  • ¹H/¹³C NMR :
    • The pyrazole ring protons (H-4 and H-5) appear as doublets in δ 6.5–7.5 ppm.
    • The furan oxygen deshields adjacent protons, with H-α and H-β resonating at δ 6.2–7.0 ppm .
  • X-ray crystallography : Resolves tautomeric forms (e.g., 1H-pyrazol-5-amine vs. 3H-pyrazol-5-amine) by confirming bond lengths and angles. Planarity between the pyrazole and furan rings is a key structural marker .
  • IR spectroscopy : The NH₂ stretch (3300–3500 cm⁻¹) and C=N vibrations (1550–1600 cm⁻¹) validate the amine and pyrazole moieties .

Q. Advanced: How can researchers resolve contradictions in NMR data arising from tautomerism in pyrazole derivatives?

Answer:
Tautomerism in pyrazoles (e.g., 1H vs. 3H forms) complicates NMR interpretation. Strategies include:

  • Variable-temperature NMR : Cooling to –40°C slows tautomeric interconversion, splitting peaks into distinct signals .
  • X-ray crystallography : Definitive assignment via crystal structure analysis (e.g., dihedral angles between rings and hydrogen bonding patterns) .
  • Computational modeling : DFT calculations predict chemical shifts for each tautomer, aiding spectral assignment .

Q. Advanced: What strategies are used to optimize the compound’s synthetic pathway to improve purity and scalability?

Answer:

  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) removes byproducts like unreacted hydrazines .
  • Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and improves yield by 15–20% .
  • Flow chemistry : Enhances scalability and reproducibility for multi-step syntheses .
  • Analytical QC : LC-MS monitors intermediate purity, while DSC identifies polymorphic forms that may affect bioavailability .

Q. Advanced: How does the substitution pattern on the pyrazole ring affect biological activity, and what in vitro models are suitable for testing?

Answer:

  • Structure-activity relationship (SAR) :
    • The furan-2-yl group enhances lipophilicity, improving membrane permeability.
    • The phenyl group at position 1 stabilizes π-π interactions with target proteins .
  • In vitro models :
    • Antimicrobial assays : MIC testing against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
    • Anti-inflammatory screening : Inhibition of COX-2 or IL-6 in RAW 264.7 macrophage cells .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate selectivity .

Q. Advanced: What computational tools are recommended for predicting the compound’s reactivity and interaction with biological targets?

Answer:

  • Docking studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases or COX-2) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models : MOE or RDKit correlates substituent effects (e.g., Hammett σ values) with activity .

Q. Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the furan ring .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amine group .
  • pH stability : The compound degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, forming ring-opened byproducts .

Q. Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • Target engagement assays : CETSA (Cellular Thermal Shift Assay) confirms binding to intended proteins in cell lysates .
  • CRISPR knockouts : Gene-edited cell lines (e.g., lacking COX-2) test specificity in anti-inflammatory pathways .
  • Metabolomics : LC-HRMS identifies downstream metabolites, linking activity to specific biochemical pathways .

Properties

IUPAC Name

5-(furan-2-yl)-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-13-9-11(12-7-4-8-17-12)15-16(13)10-5-2-1-3-6-10/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWCNJZKCFQJKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CO3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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